Cas no 477869-99-1 (ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate)

ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate Chemical and Physical Properties
Names and Identifiers
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- ETHYL 2-(5-ISOXAZOLYL)-3-PHENYLPROPANOATE
- 5-Isoxazoleacetic acid, α-(phenylmethyl)-, ethyl ester
- ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate
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ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00879339-1g |
Ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate |
477869-99-1 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
A2B Chem LLC | AI83092-5mg |
ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate |
477869-99-1 | >90% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AI83092-500mg |
ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate |
477869-99-1 | >90% | 500mg |
$720.00 | 2024-04-19 | |
A2B Chem LLC | AI83092-10mg |
ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate |
477869-99-1 | >90% | 10mg |
$240.00 | 2024-04-19 | |
A2B Chem LLC | AI83092-5g |
ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate |
477869-99-1 | >90% | 5g |
$4744.00 | 2024-04-19 | |
A2B Chem LLC | AI83092-1mg |
ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate |
477869-99-1 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI83092-1g |
ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate |
477869-99-1 | >90% | 1g |
$1295.00 | 2024-04-19 |
ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate Related Literature
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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4. Book reviews
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
Additional information on ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate
Chemical Profile of Ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate (CAS No. 477869-99-1)
Ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate (CAS No. 477869-99-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, combines a phenyl group with an oxazole moiety, making it a promising candidate for further exploration in drug discovery and material science applications.
The molecular structure of Ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate consists of an ester functional group linked to a propanoate backbone, which is further substituted with a five-membered heterocyclic oxazole ring. This structural arrangement not only imparts distinct chemical properties but also opens up avenues for diverse chemical modifications and functionalizations. The presence of the phenyl group enhances the compound's lipophilicity, which is a critical factor in determining its bioavailability and pharmacokinetic behavior.
In recent years, there has been growing interest in heterocyclic compounds due to their wide-ranging biological activities. The oxazole ring, in particular, is known for its presence in numerous bioactive molecules, including antibiotics, antifungals, and anti-inflammatory agents. Ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate, with its integrated oxazole-phenyl scaffold, represents a novel class of compounds that could potentially exhibit similar biological properties or serve as valuable intermediates in the synthesis of more complex molecules.
The synthesis of Ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Typically, the synthesis begins with the formation of the oxazole ring through cyclocondensation reactions involving appropriate precursors. Subsequent steps involve the introduction of the ester group and the attachment of the phenyl-substituted propanoate moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels.
The pharmacological potential of Ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate has been explored in several preclinical studies. Researchers have investigated its interactions with various biological targets, including enzymes and receptors involved in inflammation and pain signaling pathways. Preliminary findings suggest that this compound may exhibit inhibitory activity against certain inflammatory mediators, making it a potential lead compound for developing novel therapeutic agents.
In addition to its pharmaceutical applications, Ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate, due to its unique structural features, has shown promise in material science research. The combination of lipophilic and hydrophilic regions within its structure makes it a candidate for use in drug delivery systems and membrane-modifying agents. Furthermore, its ability to undergo various chemical modifications allows for the creation of derivatives with tailored properties for specific applications.
The analytical characterization of Ethyl 2-(1,2-oxazol-5-yli>-3-phe
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